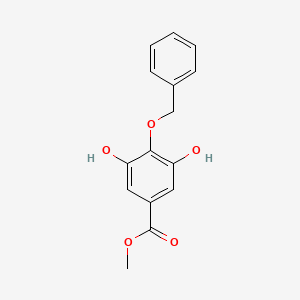

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

カタログ番号 B2414958

CAS番号:

91925-82-5

分子量: 274.272

InChIキー: HXUGADXSKBFNMU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

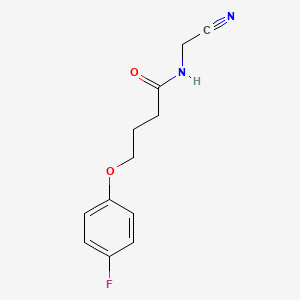

“Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate” is a chemical compound. It is structurally similar to the fused imidazopyridine heterocyclic ring system and purines . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Synthesis Analysis

The starting material “methyl 4-(benzyloxy) benzoate” was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Molecular Structure Analysis

The molecular structure of “Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate” is complex. It contains an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Novel Derivatives : Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate has been used as a starting material in the synthesis of various compounds. For instance, it was involved in the synthesis of triazolone derivatives exhibiting antioxidant activities (Yüksek et al., 2015).

- Supramolecular Dendrimers : This compound was a key component in the design of spherical supramolecular dendrimers, which exhibited novel thermotropic cubic liquid-crystalline phases (Balagurusamy et al., 1997).

- Pharmaceutical Synthesis : It was used in synthesizing Gigantol, highlighting its utility in pharmaceutical chemistry (Song Hong-rui, 2012).

Material Science and Organic Chemistry

- Esterification Studies : The compound has been a subject in esterification research, leading to insights into chemical reaction mechanisms and yields (Derkach et al., 2014).

- Liquid Crystals Synthesis : Its derivatives have been used in the creation of liquid crystals, contributing to advancements in material sciences (Wang et al., 2015).

Biological and Medicinal Research

- Neuroprotection Studies : Methyl 3,4-dihydroxybenzoate, a related compound, demonstrated neuroprotective effects against oxidative damage in cell models, indicating potential therapeutic applications (Cai et al., 2016).

- Enzyme Inhibition Research : Derivatives of dihydroxybenzoic acid, which is structurally related to methyl 4-(benzyloxy)-3,5-dihydroxybenzoate, have been studied as inhibitors of mammalian carbonic anhydrase isoforms, showcasing its potential in drug discovery (Carta et al., 2013).

特性

IUPAC Name |

methyl 3,5-dihydroxy-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUGADXSKBFNMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414879.png)

![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)

![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)